[(8-Bromooctyl)oxy](trimethyl)silane
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Overview
Description
(8-Bromooctyl)oxysilane is a chemical compound with the molecular formula C11H25BrOSi It is a silane derivative, characterized by the presence of a bromooctyl group attached to a trimethylsilane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8-Bromooctyl)oxysilane typically involves the reaction of 8-bromooctanol with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate alkoxide, which subsequently reacts with trimethylchlorosilane to yield the desired product. The reaction conditions generally include:
Solvent: Anhydrous solvents such as dichloromethane or tetrahydrofuran.
Temperature: Room temperature to slightly elevated temperatures (25-40°C).
Reaction Time: Several hours to overnight, depending on the specific conditions and reagents used.
Industrial Production Methods
Industrial production of (8-Bromooctyl)oxysilane follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity. The product is typically purified by distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
(8-Bromooctyl)oxysilane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to the corresponding alkane using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The bromooctyl group can be oxidized to form the corresponding alcohol or carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), and mild heating (40-60°C).
Reduction Reactions: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether, tetrahydrofuran), and low temperatures (0-25°C).
Oxidation Reactions: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., water, acetone), and room temperature to reflux conditions.
Major Products Formed
Substitution Reactions: Formation of substituted silanes with various functional groups.
Reduction Reactions: Formation of the corresponding alkane.
Oxidation Reactions: Formation of alcohols or carboxylic acids.
Scientific Research Applications
(8-Bromooctyl)oxysilane has several scientific research applications, including:
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Potential use in drug development and delivery systems due to its ability to modify molecular structures.
Industry: Utilized in the production of specialty chemicals and materials, including coatings and adhesives.
Mechanism of Action
The mechanism of action of (8-Bromooctyl)oxysilane involves its reactivity with various nucleophiles and electrophiles. The bromine atom serves as a leaving group, allowing for substitution reactions to occur. The trimethylsilane moiety provides stability and hydrophobicity, influencing the compound’s interactions with other molecules. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
(8-Bromooctyl)oxysilane can be compared with other similar compounds, such as:
(8-Chlorooctyl)oxysilane: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
(8-Iodooctyl)oxysilane: Contains an iodine atom, which can undergo different substitution reactions compared to bromine.
(8-Bromooctyl)oxysilane: Similar structure but with triethylsilane instead of trimethylsilane, affecting the compound’s properties and reactivity.
The uniqueness of (8-Bromooctyl)oxysilane lies in its specific reactivity due to the presence of the bromine atom and the trimethylsilane moiety, making it suitable for a wide range of applications in various fields.
Properties
CAS No. |
61736-80-9 |
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Molecular Formula |
C11H25BrOSi |
Molecular Weight |
281.30 g/mol |
IUPAC Name |
8-bromooctoxy(trimethyl)silane |
InChI |
InChI=1S/C11H25BrOSi/c1-14(2,3)13-11-9-7-5-4-6-8-10-12/h4-11H2,1-3H3 |
InChI Key |
JCCRJXJIWSKCTC-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OCCCCCCCCBr |
Origin of Product |
United States |
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